molecular formula C18H23BrN4O2S B4629252 ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate

ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate

Cat. No. B4629252
M. Wt: 439.4 g/mol
InChI Key: HQTRXSOBQYHQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate involves complex reactions, including the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate. This process is characterized by spectroscopic and theoretical studies, indicating the compound's complexity and the intricate steps involved in its synthesis (İ. Koca et al., 2014).

Molecular Structure Analysis

The molecular structure of ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate has been analyzed through experimental and theoretical vibrational spectra, including FT-IR and Laser-Raman spectra. This analysis provides insights into the vibrational frequencies and geometric parameters (bond lengths, bond angles) of the molecule, offering a deeper understanding of its structure (İ. Koca et al., 2014).

Scientific Research Applications

Supramolecular Structures

Research on structurally similar compounds, such as those with pyrazolylbenzoate motifs, has focused on their ability to form hydrogen-bonded supramolecular structures. For example, a study by Portilla et al. (2007) explored the formation of hydrogen-bonded chains and frameworks in three substituted 4-pyrazolylbenzoates, indicating the potential for these compounds in the development of molecular assemblies and materials science applications (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Synthetic Methodologies

The synthesis and characterization of compounds containing pyrazole and benzoate functional groups have been described, providing valuable insights into chemical reactions and structural analysis. Koca et al. (2014) synthesized a related compound through a reaction involving pyrazole-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, followed by spectroscopic and theoretical studies (Koca, Sert, Gümüş, Kani, & Çırak, 2014).

Potential Biological Activities

The exploration of heteroarotinoids, which may include compounds with structural similarities to the specified chemical, has investigated their pharmacological activities. Waugh et al. (1985) synthesized and characterized selected heteroarotinoids, assessing their activity in reversing keratinization in vitamin A-deficient hamsters, indicating the potential for these compounds in therapeutic applications (Waugh, Berlin, Ford, Holt, Carrol, Schomber, Thompson, & Schiff, 1985).

properties

IUPAC Name

ethyl 4-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN4O2S/c1-4-25-17(24)14-6-8-15(9-7-14)21-18(26)20-10-5-11-23-13(3)16(19)12(2)22-23/h6-9H,4-5,10-11H2,1-3H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTRXSOBQYHQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCCN2C(=C(C(=N2)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]carbamothioyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.